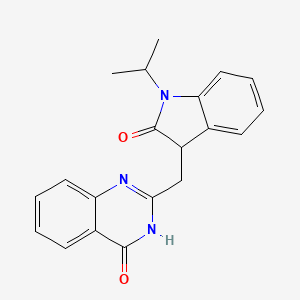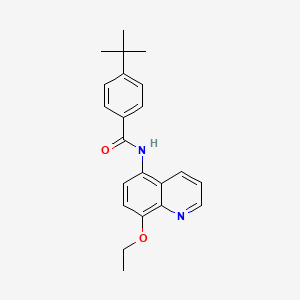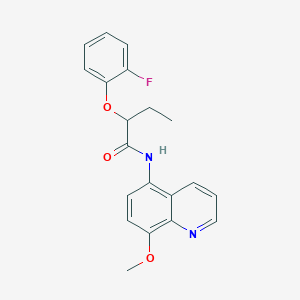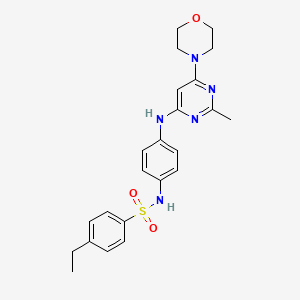![molecular formula C20H23ClN2O3S B11338943 1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11338943.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and carboxamide group may also contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
Propiedades
Fórmula molecular |
C20H23ClN2O3S |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-4-2-3-5-19(15)22-20(24)17-10-12-23(13-11-17)27(25,26)14-16-6-8-18(21)9-7-16/h2-9,17H,10-14H2,1H3,(H,22,24) |
Clave InChI |
MVIDBOMGOSQREF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11338867.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11338885.png)
![4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11338886.png)

![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11338894.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338908.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11338922.png)

![3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11338928.png)
![N-(4-Ethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11338929.png)

![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338952.png)
